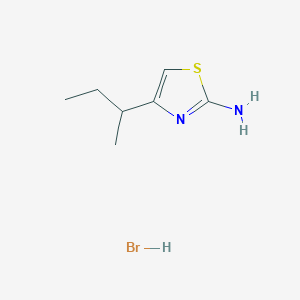

4-(sec-Butyl)thiazol-2-amine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(sec-Butyl)thiazol-2-amine hydrobromide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

Thiazole derivatives can be synthesized using the Hantzsch method . This method involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .Molecular Structure Analysis

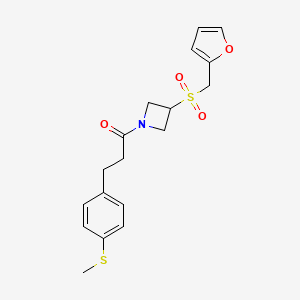

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H . The molecular weight of this compound is 237.16 .Chemical Reactions Analysis

Thiazoles, including “this compound”, can undergo various chemical reactions. For instance, the C-2 position of the thiazole can accommodate a range of lipophilic substituents . The orientation of the thiazole ring towards the target site can be altered by substituents at position-2 and -4 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 237.16 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

1. Chiral Crystals Formation

The hydrobromide of a derivative of 4-(sec-Butyl)thiazol-2-amine has been used to create chiral crystals. These molecules exhibit chiral symmetry breaking in the solid state, forming left- or right-handed helical assemblies through continuous hydrogen bonds, as demonstrated in a study by Hu and Cao (2011) (Hu & Cao, 2011).

2. Synthesis and Crystal Structure Analysis

Research has explored the synthesis and crystal structure of various thiazol-2-amine derivatives. For instance, Ye et al. (2015) studied a compound synthesized from 4-(sec-Butyl)thiazol-2-amine, revealing its crystal structure and potential antitumor activity (Ye et al., 2015).

3. Corrosion Inhibition

Thiazoles, including derivatives of 4-(sec-Butyl)thiazol-2-amine, have been studied for their role as corrosion inhibitors. Farahati et al. (2019) researched their use in preventing copper corrosion, showing high inhibition efficiencies (Farahati et al., 2019).

4. Analgesic Properties Research

Derivatives of 4-(sec-Butyl)thiazol-2-amine have been synthesized and evaluated for potential analgesic properties, as studied by Demchenko et al. (2018) (Demchenko et al., 2018).

5. Quantum Chemical Studies

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives for corrosion inhibition of iron, highlighting the theoretical background and correlation with experimental results (Kaya et al., 2016).

6. Drug Transport Systems

Research by Asela et al. (2017) utilized thiazole derivatives in the development of novel drug transport systems, specifically focusing on gold nanoparticles stabilized with thiazole complexes (Asela et al., 2017).

7. Theoretical Studies on Structure and Vibrational Spectra

4-(sec-Butyl)thiazol-2-amine and its derivatives have been subjects of theoretical studies to understand their structure and vibrational spectra, as researched by Kumar et al. (2017) (Kumar et al., 2017).

Mecanismo De Acción

Target of Action

These include various enzymes and receptors involved in critical biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through weak interactions, potentially altering the function of these targets .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can be influenced by the nature and position of substituents on the thiazole ring .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Direcciones Futuras

Thiazoles, including “4-(sec-Butyl)thiazol-2-amine hydrobromide”, have shown promising results in various fields of medicinal chemistry and drug discovery . Future research could focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Propiedades

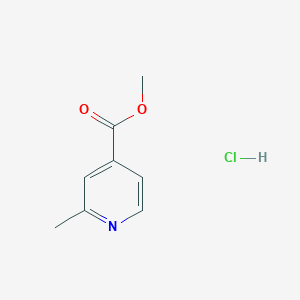

IUPAC Name |

4-butan-2-yl-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVFVXOVDCNDRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CSC(=N1)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)

![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)